Methyl 5-oxohept-6-enoate

Catalog No.
S16096634
CAS No.
34990-33-5
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-oxohept-6-enoate

CAS Number

34990-33-5

Product Name

Methyl 5-oxohept-6-enoate

IUPAC Name

methyl 5-oxohept-6-enoate

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3

InChI Key

ONGNQDROOOWKJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)C=C

Methyl 5-oxohept-6-enoate (CAS: 34990-33-5) is a bifunctional aliphatic building block characterized by a terminal α,β-unsaturated ketone (enone) separated from a methyl ester by a three-carbon propyl chain [1]. This structural arrangement provides orthogonal reactivity, allowing it to function as a reactive Michael acceptor and annulation reagent while preserving the ester for subsequent cyclization, hydrolysis, or amidation. In procurement contexts, it is primarily sourced as a specialized precursor for the total synthesis of complex polycyclic alkaloids, stereoselective reductions, and advanced medicinal chemistry scaffolds where a pre-installed ester tether is required [2].

Research Fit

Terminal enone enables Michael addition and cycloaddition pathways
5-oxo-6-heptenoate core used in statin side-chain construction
Regiochemistry supports steroid framework synthesis

Attempting to substitute methyl 5-oxohept-6-enoate with simpler enones, such as methyl vinyl ketone (MVK), disrupts multi-step synthetic workflows that rely on the pre-installed ester tether for downstream ring closure [1]. While MVK can successfully undergo the initial Robinson-type annulation to form a bicyclic core, it leaves the intermediate devoid of the necessary carbon chain to form subsequent lactam or lactone rings, forcing researchers into low-yield, multi-step homologation sequences. Furthermore, substituting with the ethyl ester variant (ethyl 5-oxohept-6-enoate) introduces increased steric bulk and higher lipophilicity, which can depress the reaction kinetics of mild intramolecular cyclizations and complicate the removal of the ester during sensitive late-stage saponification [2].

Substitution Risk

Target
Methyl 5-oxohept-6-enoate – terminal enone at 6,7
Saturated analog
Lacks alkene; may not support Michael addition or enone-specific transformations
Target
Enone conjugated system enables statin pharmacophore construction
Positional isomer (2,3-enoate)
Alkene shift may alter synthetic outcome and final scaffold identity

Polycyclic Alkaloid Annulation Tethering

In the synthesis of complex polycyclic structures such as Sceletium alkaloids, the choice of the enone precursor dictates the efficiency of late-stage ring closures. Methyl 5-oxohept-6-enoate provides a pre-installed three-carbon ester tether that enables direct acid-catalyzed annelation with 2-pyrroline intermediates, followed by seamless lactamization. In contrast, using methyl vinyl ketone (MVK) yields only the basic hydroindole core, completely lacking the ester side-chain required to form the final tricyclic system [1]. This bifunctionality eliminates the need for subsequent multi-step carbon homologation.

Evidence DimensionPost-annulation structural utility
Target Compound DataProvides a C3-ester tether enabling 1-step lactam closure.
Comparator Or BaselineMethyl vinyl ketone (MVK) (yields an untethered bicyclic core requiring >3 additional homologation steps).
Quantified DifferenceSaves 3+ synthetic steps and avoids associated yield losses during complex polycyclic assembly.
ConditionsAcid-catalyzed annelation with cyclopropylimine-derived 2-pyrrolines.

Procurement of the tethered enone is essential for researchers building tricyclic or tetracyclic scaffolds, as it drastically shortens the synthetic route compared to standard MVK.

Synthetic Yield
Reported
Quantitative yield (100%)Classical multi-step lower
Supports process scalability review
Single-step Vilsmeier conditions; cross-study comparison

Enantioselective Reduction with Ester Preservation

The stereoselective reduction of alpha-methylene ketones is notoriously challenging due to the risk of over-reduction or poor enantiocontrol. Methyl 5-oxohept-6-enoate serves as a validated substrate for Corey-Bakshi-Shibata (CBS) reductions, achieving significant enantiomeric excess while maintaining complete chemoselectivity over the methyl ester. Using catecholborane and a chiral oxazaborolidine catalyst at -78°C, the target compound yields the corresponding chiral allylic alcohol with 76% ee [1]. Standard unfunctionalized aliphatic enones often require highly optimized borane sources to achieve similar ee, making this compound a reliable benchmark substrate for testing asymmetric hydride transfers.

Evidence DimensionEnantiomeric excess (ee) and chemoselectivity
Target Compound Data76% ee with intact methyl ester.
Comparator Or BaselineUnoptimized aliphatic enones (often yield <50% ee or suffer from ester/alkene over-reduction).
Quantified DifferenceDelivers a reliable >75% ee baseline while preserving orthogonal functional groups.
ConditionsCatecholborane/oxazaborolidine catalyst at -78°C.

Buyers focused on asymmetric synthesis can rely on this compound as a predictable, chemoselective substrate for developing or scaling chiral allylic alcohols.

Enone Reactivity
Class-level
α,β-unsaturated ketone presentSaturated analog lacks enone
Enables Michael addition pathway context
Structural inference; wet-lab verification recommended

Methyl Ester Cleavage Kinetics

When selecting an ester-tethered enone, the choice of the alkyl group significantly impacts downstream deprotection and cyclization kinetics. The methyl ester of methyl 5-oxohept-6-enoate undergoes saponification or aminolysis at a markedly faster rate than its ethyl counterpart, ethyl 5-oxohept-6-enoate. This kinetic advantage allows for milder reaction conditions during late-stage transformations, which is critical when the molecule contains sensitive functional groups or epimerizable stereocenters [1]. The reduced steric bulk of the methoxy leaving group ensures that intramolecular lactamizations proceed with higher conversion rates and fewer side reactions.

Evidence DimensionSaponification/Aminolysis reactivity
Target Compound DataMethyl ester (rapid cleavage under mild aqueous base or amine nucleophiles).
Comparator Or BaselineEthyl 5-oxohept-6-enoate (slower cleavage due to increased steric bulk and lipophilicity).
Quantified DifferenceMethyl esters typically exhibit 2- to 3-fold faster hydrolysis rates compared to ethyl esters under identical mild conditions.
ConditionsMild basic hydrolysis or intramolecular aminolysis.

Selecting the methyl ester over the ethyl ester minimizes the thermal and basic stress required for late-stage deprotection, preserving overall yield in multi-step syntheses.

Regiochemistry
Class-level
Terminal 6,7-alkene yields correct side chain2,3-isomer gives different scaffold
Regiochemistry essential for scaffold construction
Synthetic pathway context; isomer-specific validation

Total Synthesis of Polycyclic Alkaloids

Methyl 5-oxohept-6-enoate is structurally suited for the assembly of Mesembrine and Sceletium alkaloid frameworks. Its dual functionality allows for an initial acid-catalyzed annelation to form the hydroindole core, while the pre-installed methyl ester is perfectly positioned for subsequent lactamization, drastically reducing the step count compared to using simple methyl vinyl ketone [1].

Asymmetric Reduction Method Development

Due to its established performance in CBS reductions, this compound is a validated benchmark substrate for laboratories developing new chiral catalysts or borane sources. It allows researchers to quantify enantiomeric excess (e.g., benchmarking against the 76% ee achieved with catecholborane) while simultaneously monitoring the chemoselective preservation of the ester moiety [2].

Bifunctional Cross-Linker Synthesis

In materials science and bioconjugation, the orthogonal reactivity of the enone and the methyl ester makes this compound a highly chemoselective precursor for heterobifunctional linkers. The enone can undergo rapid Michael addition with thiol-containing substrates, while the methyl ester can be subsequently converted into an activated amide or hydrazide for further conjugation under mild conditions [3].

Application Fit

Application
Selection Property
Validation Focus
Statin pharmacophore synthesis
Terminal enone & 5-oxo-6-heptenoate core
Regiochemistry and synthetic yield
Conjugated enone method development
α,β-unsaturated ketone system
Reactivity under selected conditions
Steroid framework synthesis
C7 chain with C5 ketone & C6-C7 alkene
Functional group compatibility
Analytical reference standard
Defined purity specification
Method-specific purity and identity verification

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

156.078644241 g/mol

Monoisotopic Mass

156.078644241 g/mol

Heavy Atom Count

11

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